molecular formula C28H56O3 B3026314 Methyl 27-hydroxyheptacosanoate CAS No. 369635-50-7

Methyl 27-hydroxyheptacosanoate

Cat. No.: B3026314
CAS No.: 369635-50-7
M. Wt: 440.7 g/mol
InChI Key: ZAQRUXNSJGDQHV-UHFFFAOYSA-N
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Description

Methyl 27-hydroxyheptacosanoate is a chemical compound classified as a fatty acid methyl ester. It is characterized by the presence of a hydroxyl group at the 27th carbon position of the heptacosanoic acid chain. This compound has the molecular formula C28H56O3 and a molecular weight of 440.74 g/mol .

Scientific Research Applications

Methyl 27-hydroxyheptacosanoate has several applications in scientific research, including:

Safety and Hazards

“Methyl 27-hydroxyheptacosanoate” is not classified as hazardous according to GHS classification standards . It is recommended to avoid contact with eyes, skin, or clothing, and not to ingest . In case of inhalation, it is advised to remove to fresh air . If it comes in contact with the skin, washing with soap and water is recommended . If it comes in contact with the eyes, it is advised to flush with plenty of water . In case of ingestion, it is recommended to wash out the mouth with water and seek immediate medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 27-hydroxyheptacosanoate can be synthesized through the esterification of 27-hydroxyheptacosanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 27-hydroxyheptacosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 27-hydroxyheptacosanoate involves its interaction with lipid metabolic pathways. The hydroxyl group at the 27th carbon position allows it to participate in various biochemical reactions, influencing lipid metabolism and cellular signaling pathways. The compound may target specific enzymes involved in fatty acid metabolism, thereby modulating their activity and affecting overall lipid homeostasis .

Comparison with Similar Compounds

Similar Compounds

    Methyl 27-oxoheptacosanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.

    27-hydroxyheptacosanoic acid: The free acid form of methyl 27-hydroxyheptacosanoate.

    27-hydroxyheptacosanol: The reduced form of this compound

Uniqueness

This compound is unique due to its specific hydroxylation at the 27th carbon position, which imparts distinct chemical and biological properties. This hydroxyl group allows for specific interactions in biochemical pathways, making it a valuable compound for research in lipid metabolism and related fields .

Properties

IUPAC Name

methyl 27-hydroxyheptacosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O3/c1-31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-23-25-27-29/h29H,2-27H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQRUXNSJGDQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 27-hydroxyheptacosanoate
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